Ethyl 4-amino-3-methylbenzoate chemical structure
Ethyl 4-amino-3-methylbenzoate chemical structure
Technical Whitepaper: Ethyl 4-amino-3-methylbenzoate Structural Dynamics, Synthesis, and Pharmaceutical Utility
Executive Summary
Ethyl 4-amino-3-methylbenzoate (CAS: 40800-65-5), often referred to as the "ortho-methyl" analog of Benzocaine, represents a critical scaffold in medicinal chemistry. Unlike its parent compound, the introduction of a methyl group at the 3-position (ortho to the amino group) introduces significant steric and electronic perturbations that alter its lipophilicity (LogP), metabolic stability, and binding affinity in kinase inhibitor development. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and analytical fingerprinting for researchers in drug discovery.
Structural Characterization & Physicochemical Profile
The molecule consists of a lipophilic ethyl benzoate core decorated with an electron-donating amino group and a weak electron-donating methyl group. The 3-methyl substituent exerts a "ortho-effect," slightly twisting the amino group out of planarity with the benzene ring compared to Benzocaine, potentially reducing conjugation efficiency but increasing resistance to N-acetylation in metabolic pathways.
Table 1: Core Physicochemical Data
| Property | Value | Source/Validation |
| IUPAC Name | Ethyl 4-amino-3-methylbenzoate | PubChem |
| CAS Number | 40800-65-5 | Verified |
| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |
| Molecular Weight | 179.22 g/mol | Calculated |
| Melting Point | 75 – 78 °C | Organic Syntheses [1] |
| Predicted LogP | ~2.36 | Consensus Model |
| Appearance | White crystalline solid | Experimental Observation |
| Solubility | Soluble in EtOH, CHCl₃, DMSO; Low in H₂O | Experimental Observation |
Synthetic Pathways & Optimization
Two primary routes dominate the synthesis of Ethyl 4-amino-3-methylbenzoate. The choice of pathway depends on the availability of starting materials (Acid vs. Nitro precursor) and the scale of production.
Route A: Fischer Esterification (Direct)
This is the most atom-economical route for large-scale production, utilizing commercially available 4-amino-3-methylbenzoic acid.
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Mechanism: Acid-catalyzed nucleophilic acyl substitution.
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Key Challenge: Preventing N-alkylation or oxidation of the amino group during prolonged reflux.
Route B: Nitro Reduction (Sequential)
Ideal when starting from toluene derivatives. It involves the esterification of 3-methyl-4-nitrobenzoic acid followed by selective reduction of the nitro group.
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Reagents: H₂/Pd-C, Fe/HCl, or SnCl₂.
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Advantage: Avoids handling the sensitive free amino acid at high temperatures.
Visualizing the Synthetic Logic
Figure 1: Comparison of convergent synthetic pathways yielding the target ester.
Experimental Protocols
Protocol A: Laboratory Scale Synthesis via Nitro Reduction
Based on standard reduction methodologies adapted for aminobenzoates [2].
Reagents:
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Ethyl 3-methyl-4-nitrobenzoate (10.0 g, 47.8 mmol)
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Stannous Chloride Dihydrate (SnCl₂·2H₂O) (54.0 g, 239 mmol)
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Ethanol (Absolute, 100 mL)
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Ethyl Acetate (EtOAc) for extraction[1]
Step-by-Step Methodology:
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Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g of ethyl 3-methyl-4-nitrobenzoate in 100 mL of absolute ethanol.
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Reduction: Add SnCl₂·2H₂O (5 equivalents) carefully. The reaction is slightly exothermic.
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Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting nitro compound (Rf ~0.6) disappears and the fluorescent amino product (Rf ~0.3) appears.[1][2][3][4]
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Quenching: Cool to room temperature. Pour the mixture into 200 mL of ice water.
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Neutralization: Carefully adjust pH to ~8 using saturated NaHCO₃ solution. A thick white precipitate of tin salts will form.
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Filtration: Filter the mixture through a Celite pad to remove tin salts. Wash the pad with EtOAc (2 x 50 mL).
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Extraction: Extract the aqueous filtrate with EtOAc (3 x 50 mL).
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Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Crystallization: Recrystallize the crude off-white solid from Ethanol/Water (9:1) to yield white needles.
Expected Yield: 7.5 g (88%) Validation: Melting Point should be sharp at 75–78 °C.
Analytical Fingerprinting
Accurate identification requires high-field NMR. The 3-methyl group provides a distinct singlet diagnostic signal that differentiates this compound from Benzocaine.
¹H NMR Data (400 MHz, CDCl₃)
Reference: Confirmed by spectral data from Kovalenko et al. [3]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.79 – 7.71 | Multiplet | 2H | Ar-H2, Ar-H6 | Deshielded by Ester (Ortho/Meta) |
| 6.64 | Doublet (J=8.1 Hz) | 1H | Ar-H5 | Shielded by Amino (Ortho) |
| 4.33 | Quartet (J=7.1 Hz) | 2H | O-CH₂-CH₃ | Ester Methylene |
| 4.10 | Broad Singlet | 2H | -NH₂ | Amino Protons (Exchangeable) |
| 2.18 | Singlet | 3H | Ar-CH₃ | Diagnostic Methyl Group |
| 1.38 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH₃ | Ester Methyl |
Interpretation Logic:
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The doublet at 6.64 ppm corresponds to the proton ortho to the amino group. Its upfield shift is due to the strong +M (mesomeric) effect of the -NH₂.
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The singlet at 2.18 ppm confirms the presence of the methyl group on the ring, distinguishing it from the ethyl ester protons.
Pharmaceutical Applications & SAR
Ethyl 4-amino-3-methylbenzoate serves as more than just a chemical intermediate; it is a probe for steric tolerance in drug binding pockets.
1. Local Anesthetic Analogs (Benzocaine Series):
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Mechanism: Blocks voltage-gated sodium channels (Nav1.x).
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SAR Impact: The 3-methyl group increases lipophilicity (LogP ~2.36 vs 1.86 for Benzocaine). This facilitates membrane penetration but may introduce steric clash within the channel pore, altering potency.
2. Kinase Inhibitor Scaffold:
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The 4-amino-3-methylbenzoate moiety is a "privileged structure" in kinase inhibitors (e.g., BCR-ABL inhibitors). The methyl group restricts rotation of the phenyl ring when bound to the hinge region of the kinase, reducing the entropic penalty of binding.
Visualizing the SAR Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of the 3-methyl substituent.
Safety & Handling (SDS Summary)
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: Use in a fume hood. Avoid dust formation.[5][6] The amino group makes it potentially sensitizing; nitrile gloves are mandatory.
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Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group, which leads to browning over time.
References
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Organic Syntheses. "Ethyl 4-Amino-3-methylbenzoate." Org.[2][7] Synth.1977 , 56, 15.
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Ambeed. "Safety Data Sheet & Synthesis: Ethyl 4-amino-3-methylbenzoate." Ambeed Chemical Products.
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Kovalenko, V., et al. "Synthesis of Symmetric Diester-Functionalised Tröger’s Base Analogues." ResearchGate, 2020.
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PubChem. "Compound Summary: Ethyl 4-amino-3-methylbenzoate (CID 282796)." National Library of Medicine.
Sources
- 1. 40800-65-5 | Ethyl 4-amino-3-methylbenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wiley.com [wiley.com]
